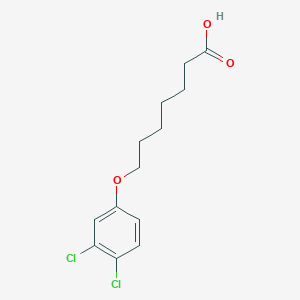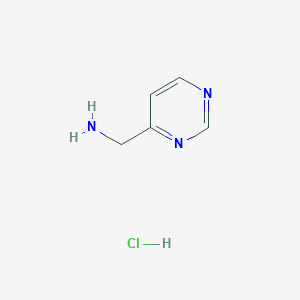
4-(アミノメチル)ピリミジン塩酸塩
概要
説明
科学的研究の応用
4-Pyrimidine Methanamine (hydrochloride) has a wide range of applications in scientific research, including:
Safety and Hazards
作用機序
4-ピリミジンメタンアミン(塩酸塩)の作用機序は、特定の分子標的と経路との相互作用を伴います。 アミノメチル基により、さまざまな生化学反応に参加することが可能になり、酵素活性やシグナル伝達などのプロセスに影響を与えます . この化合物の構造により、特定の受容体または酵素に結合して、その活性を調節し、所望の治療効果をもたらすことができます .
類似化合物:
2-アミノメチルピリミジン(塩酸塩): 構造は似ていますが、アミノメチル基が異なる位置にあります.
4-アミノピリミジン: アミノメチル基はありませんが、ピリミジンコアを共有しています.
ユニークさ: 4-ピリミジンメタンアミン(塩酸塩)は、ピリミジン環への特定のアミノメチル置換のためにユニークであり、これは明確な化学的および生物学的特性を付与します。 この置換により、化学反応や生物学的システムにおける独自の相互作用が可能になり、さまざまな用途で貴重な化合物となっています .
生化学分析
Biochemical Properties
4-(Aminomethyl)pyrimidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase, which is crucial for the de novo synthesis of pyrimidines . These interactions often involve the binding of 4-(Aminomethyl)pyrimidine hydrochloride to the active sites of enzymes, influencing their activity and, consequently, the metabolic pathways they regulate.
Cellular Effects
The effects of 4-(Aminomethyl)pyrimidine hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-κB signaling pathway, which plays a critical role in regulating immune responses and inflammation . Additionally, 4-(Aminomethyl)pyrimidine hydrochloride can alter gene expression patterns, leading to changes in the production of proteins involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, 4-(Aminomethyl)pyrimidine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its interaction with dihydroorotate dehydrogenase results in the inhibition of this enzyme, thereby affecting pyrimidine biosynthesis . Furthermore, 4-(Aminomethyl)pyrimidine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Aminomethyl)pyrimidine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Aminomethyl)pyrimidine hydrochloride remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-(Aminomethyl)pyrimidine hydrochloride vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory properties, by modulating immune responses . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response before toxicity occurs.
Metabolic Pathways
4-(Aminomethyl)pyrimidine hydrochloride is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, which are essential for the synthesis of pyrimidine nucleotides . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-(Aminomethyl)pyrimidine hydrochloride is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can impact its activity and function.
Subcellular Localization
The subcellular localization of 4-(Aminomethyl)pyrimidine hydrochloride is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its presence in the mitochondria can influence mitochondrial function and energy production, while its localization in the nucleus can affect gene expression and DNA replication.
準備方法
合成ルートと反応条件: 4-ピリミジンメタンアミン(塩酸塩)の合成は、一般に、制御された条件下でピリミジン誘導体をアミノメチル基と反応させることを伴います。 一般的な方法の1つは、ピリミジン環へのアミノメチル基の付加、続いて塩酸塩の形成が含まれます .
工業生産方法: 4-ピリミジンメタンアミン(塩酸塩)の工業生産は、通常、最大収率と純度を保証するために、高純度の出発物質と最適化された反応条件を使用した大規模反応を伴います。 プロセスには、結晶化、ろ過、乾燥などのステップが含まれる場合があります .
化学反応の分析
反応の種類: 4-ピリミジンメタンアミン(塩酸塩)は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されて異なる誘導体に変換することができます。
還元: 還元反応はアミノメチル基を修飾することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。
主な生成物: これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は追加の官能基を有するピリミジン誘導体を生成する可能性があり、置換反応はさまざまな置換ピリミジンを生成する可能性があります .
4. 科学研究への応用
4-ピリミジンメタンアミン(塩酸塩)は、科学研究において幅広い用途があり、以下を含みます。
類似化合物との比較
2-Aminomethylpyrimidine (hydrochloride): Similar in structure but with the aminomethyl group at a different position.
4-Aminopyrimidine: Lacks the aminomethyl group but shares the pyrimidine core.
Uniqueness: 4-Pyrimidine Methanamine (hydrochloride) is unique due to its specific aminomethyl substitution on the pyrimidine ring, which imparts distinct chemical and biological properties. This substitution allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various applications .
特性
IUPAC Name |
pyrimidin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c6-3-5-1-2-7-4-8-5;/h1-2,4H,3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYUPLGHQKJENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655061 | |
| Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138011-17-2 | |
| Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine](/img/structure/B1388061.png)
![5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid](/img/structure/B1388062.png)
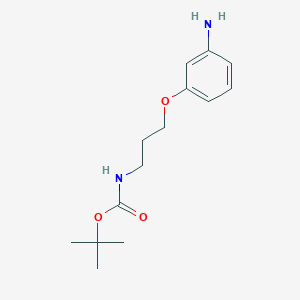
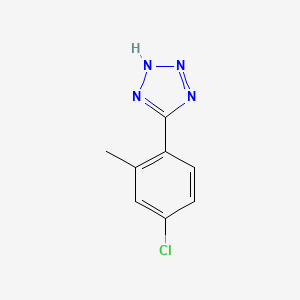
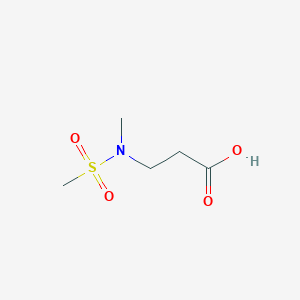

![5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B1388069.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide](/img/structure/B1388070.png)
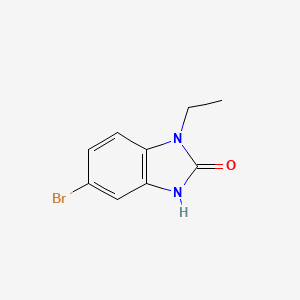
![5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile](/img/structure/B1388077.png)


